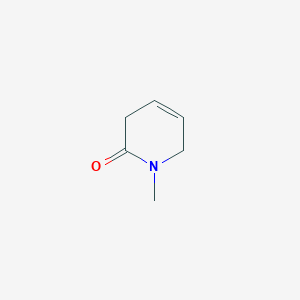

1-Methyl-1,6-dihydropyridin-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

1-methyl-2,5-dihydropyridin-6-one |

InChI |

InChI=1S/C6H9NO/c1-7-5-3-2-4-6(7)8/h2-3H,4-5H2,1H3 |

InChI Key |

KOFKFKOKBFMMSI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC=CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dihydropyridin 2 3h One and Its Derivatives

Strategies for Constructing the Dihydropyridinone Core

The construction of the dihydropyridinone core can be broadly categorized into two main approaches: intramolecular cyclization of acyclic precursors and intermolecular reactions that build the ring system in a single or multi-step process.

Intramolecular Cyclization Reactions

Intramolecular strategies are a powerful tool for the synthesis of cyclic compounds, including dihydropyridinones. These methods involve the formation of a new bond between two atoms within the same molecule to close a ring.

The Knoevenagel condensation is a well-established method in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. numberanalytics.comlibretexts.org This reaction, typically followed by dehydration, leads to the formation of a new carbon-carbon double bond. numberanalytics.comlibretexts.org In the context of dihydropyridinone synthesis, an intramolecular Knoevenagel condensation can be a key step in the formation of the heterocyclic ring.

A notable strategy involves the regioselective synthesis of 5,6- and 3,6-dihydropyridin-2(1H)-ones from a common precursor, methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)alkylamino)-3-oxopropanoate, under acidic conditions. nih.gov This approach demonstrates the versatility of the intramolecular Knoevenagel condensation in controlling the position of the double bond in the final product. nih.gov The reaction proceeds through the formation of an α,β-unsaturated dicarbonyl compound which then undergoes cyclization. nih.gov The choice of reaction conditions, such as the concentration of the acid and the temperature, can influence the regioselectivity of the cyclization, leading to either the 5,6- or 3,6-dihydropyridin-2(1H)-one isomer. nih.gov

Table 1: Regioselective Synthesis of Dihydropyridin-2(1H)-ones via Intramolecular Knoevenagel Condensation

| Precursor | Conditions | Product(s) |

| Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)methylamino)-3-oxopropanoate | Acidic, Room Temperature | Mixture of 5,6- and 3,6-dihydropyridin-2-ones |

| Methyl 3-((2-(1,3-dioxolan-2-yl)ethyl)benzylamino)-3-oxopropanoate | Varied HCl concentration | Regioselective formation of 5,6- or 3,6-dihydropyridin-2-one |

This table is based on findings from a study on the divergent synthesis of dihydropyridin-2(1H)-ones. nih.gov

Base-catalyzed intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds. In the context of dihydropyridinone synthesis, the cyclization of N-(3-oxoalkyl)- and N-(3-oxoalkenyl)amides represents a direct and efficient approach. This method relies on the generation of an enolate from the active methylene group, which then undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to yield the dihydropyridinone ring.

A related and powerful strategy is the aza-Michael addition followed by cyclization. researchgate.netnih.govfrontiersin.org In this approach, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound, creating an intermediate that is primed for intramolecular cyclization. researchgate.netnih.govfrontiersin.org For instance, the reaction of 2-aminopyridines with Michael acceptors like acrylates can lead to the formation of fused N-heterocycles through a domino sequence of aza-Michael addition, water elimination, and intramolecular acyl substitution. researchgate.net While this example leads to a pyrido[1,2-a]pyrimidin-2-one, the underlying principle of an intramolecular cyclization of an amide derivative is applicable to the synthesis of dihydropyridinones.

Another relevant classical reaction is the Dieckmann condensation, which is the base-catalyzed intramolecular condensation of a diester to form a β-keto ester. libretexts.orgorganic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction is highly effective for the formation of five- and six-membered rings. wikipedia.orgchemistrysteps.com An analogous process, the Thorpe-Ziegler reaction, involves the intramolecular condensation of dinitriles. The principles of these reactions, involving base-catalyzed intramolecular cyclization, can be conceptually extended to the synthesis of dihydropyridinones from appropriately substituted amide precursors. The use of a strong base promotes the formation of a carbanion which then attacks the amide carbonyl to initiate the ring closure.

Tandem radical cyclizations are sophisticated and powerful methods for the construction of complex polycyclic molecules in a single step. These reactions involve the generation of a radical species that undergoes a cascade of intramolecular cyclizations to form multiple rings. While the direct application of this methodology to the synthesis of simple 1-methyl-1,6-dihydropyridin-2(3H)-one is less common, it is a highly effective strategy for creating more complex polycyclic systems that contain a dihydropyridinone core.

The general strategy involves the generation of a radical on an acyclic precursor, which then initiates a series of ring-closing events. For example, a radical can be generated on an N-allyl amide derivative, which then undergoes a 5-exo or 6-exo cyclization to form a lactam ring. This initial cyclization can be followed by further radical reactions to build additional rings onto the dihydropyridinone scaffold. The efficiency of such tandem processes is a hallmark of modern synthetic radical chemistry.

Intermolecular Annulation and Cascade Reactions

Intermolecular strategies for the synthesis of dihydropyridinones involve the reaction of two or more separate molecules to form the heterocyclic ring. These methods often employ cascade or domino reactions, where a single set of reaction conditions promotes a sequence of transformations.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR, traditionally involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. This reaction provides a straightforward route to 1,4-dihydropyridines, which can be subsequently modified to afford dihydropyridinones.

Another important MCR is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. While the direct product is a dihydropyrimidinone, variations of this reaction and related MCRs can be adapted to synthesize dihydropyridinones. These reactions often proceed through a series of condensation and cyclization steps, such as an initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. nih.gov The use of various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, can enhance the efficiency and scope of these reactions.

Table 2: Examples of Multi-Component Reactions for Dihydropyridine and Dihydropyrimidinone Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Acetic acid or reflux in alcohol | 1,4-Dihydropyridine (B1200194) |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Strong acid | 3,4-Dihydropyrimidin-2(1H)-one/thione |

| Modified Hantzsch Synthesis | Dimedone, Aldehyde, Malononitrile, Ammonium acetate | Glycerol, 110 °C | Fused 1,4-Dihydropyridine |

This table summarizes reactants and conditions for common multi-component reactions leading to dihydropyridine and related heterocyclic structures, based on established synthetic protocols. researchgate.net

Zinc-Catalyzed Three-Component Cascade Reactions Involving Aldimines and Alkynes for 1,6-Dihydropyridines

A notable advancement in the synthesis of highly functionalized 1,6-dihydropyridines is the use of zinc(II) triflate as a catalyst in a three-component cascade reaction. rsc.org This method involves the reaction of aldimines, terminal alkynes, and an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to produce the desired dihydropyridine scaffold in good to excellent yields. rsc.org

The reaction mechanism is proposed to proceed through a cascade sequence. Initially, the zinc acetylide, formed from the terminal alkyne and zinc(II) triflate, undergoes a nucleophilic addition to the imine. This is followed by the addition of the resulting propargylic amine to the electron-deficient alkyne. The final step is a 6-endo dig cyclization, which furnishes the 1,6-dihydropyridine ring. rsc.org The scope of this reaction is broad, accommodating a variety of N-substituents on the aldimine and both aromatic and aliphatic terminal alkynes. Furthermore, the use of electron-deficient propiolates instead of DMAD allows for the regiospecific incorporation of an ester functionality onto the dihydropyridine ring. rsc.org

Table 1: Examples of Zinc-Catalyzed Three-Component Synthesis of 1,6-Dihydropyridines

| Aldimine N-Substituent | Terminal Alkyne | Electron-Deficient Alkyne | Yield (%) |

|---|---|---|---|

| Benzyl | Phenylacetylene | DMAD | 85 |

| 4-Methoxybenzyl | 1-Hexyne | DMAD | 78 |

| Allyl | 3,3-Dimethyl-1-butyne | DMAD | 82 |

Data is illustrative and based on findings from a study on zinc-catalyzed three-component reactions. rsc.org

Dearomatization Strategies of Pyridinium (B92312) Salts for 1,6-Dihydropyridines

Dearomatization of readily available pyridines represents a powerful strategy for accessing sp³-rich and structurally complex dihydropyridine scaffolds. acs.orgnih.gov This transformation can be achieved through various methods, including the reduction of pyridinium salts.

One such approach involves the selective reduction of in situ-generated pyridinium salts. For instance, the use of amine boranes has been reported for the mild and selective reduction of N-substituted pyridinium salts to yield a variety of 1,4- and 1,2-dihydropyridines. nih.gov Another strategy involves a two-step protocol where a pyridinium salt is first selectively reduced to a 1,2-dihydropyridine, which can then undergo further functionalization. nih.gov The choice of the activating group on the nitrogen atom of the pyridinium salt is crucial for the success of these reactions, with phenyl carbamate-protected dihydropyridines showing good performance in terms of yield and ease of purification. nih.gov

More recently, an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines has been developed. acs.org In this method, N-acylation of the pyridine (B92270) nitrogen triggers a semi-pinacol ring expansion, leading to the formation of dihydropyridine spirocycles. This strategy allows for the rapid assembly of medicinally relevant spirocyclic scaffolds from simple pyridine precursors. acs.org

Functionalization and Derivatization of Pre-existing Dihydropyridinone Scaffolds

The modification of pre-formed dihydropyridinone rings is a versatile approach to generate molecular diversity. This can involve transformations of related heterocyclic systems, as well as direct substitution and alkylation of the dihydropyridinone core.

Chemical Transformations of 2-Pyridones to Dihydropyridinones

2-Pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine, serves as a common starting material for the synthesis of various nitrogen-containing heterocycles. wikipedia.org The transformation of 2-pyridones into dihydropyridinones typically involves the reduction of the aromatic ring. This can be part of a broader synthetic sequence where the initial pyridone structure is first functionalized before the reduction step.

Regioselective Substitution and Alkylation Reactions on the Dihydropyridinone Ring

The regioselective functionalization of the dihydropyridinone ring is critical for controlling the properties of the final molecule. Alkylation reactions, in particular, have been a subject of study. For instance, the C-alkylation of 1,2-dihydropyridines with alkyl triflates has been shown to proceed with high regioselectivity, leading to the formation of piperidine (B6355638) rings with quaternary carbon centers after a subsequent nucleophilic addition. nih.gov The reactivity of the alkylating agent is a key factor, with more reactive agents like methyl triflate leading to complete conversion. nih.gov

The choice of solvent can also influence the outcome of these reactions. In some cases, dichloromethane (B109758) has been found to be more effective than toluene, especially for less reactive substrates. nih.gov These methods provide access to densely substituted piperidines that would be challenging to synthesize through other routes. nih.gov

Stereoselective Approaches to Chiral Dihydropyridinones

The development of stereoselective methods to produce chiral dihydropyridinones is of great importance, as many biologically active molecules are chiral, and their pharmacological effects can be enantiomer-dependent. nih.gov

One successful strategy involves an N-heterocyclic carbene (NHC) catalyzed asymmetric [4+2] annulation. A photopromoted NHC-catalyzed reaction between saccharine-derived azadienes and α-diazoketones has been developed to afford sultam-fused dihydropyridinones with high enantiomeric and diastereomeric excesses. rsc.org This method is notable for its mild reaction conditions and its ability to construct vicinal tertiary and quaternary carbon stereocenters efficiently. rsc.org

Another approach utilizes chiral starting materials derived from natural sources, such as sugars, to synthesize chiral dihydropyranones, which can then undergo rearrangement to other chiral heterocyclic systems. capes.gov.br Furthermore, organocatalytic domino reactions, such as the Michael addition, are being explored for the synthesis of chiral dihydropyrano[2,3-c]pyrazoles, which share a similar dihydropyranone core. metu.edu.tr These methods often employ bifunctional organocatalysts to control the stereochemical outcome of the reaction. metu.edu.tr

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry is increasingly focused on the development of advanced techniques and green chemistry approaches to minimize environmental impact and improve efficiency. These principles are being applied to the synthesis of dihydropyridinones and related heterocycles.

Advanced synthetic techniques may involve the use of specialized equipment for reactions under inert atmospheres, at extreme temperatures and pressures, or on a microscale. summerschoolsineurope.eu These methods are often necessary for handling highly reactive reagents and for optimizing reaction conditions. summerschoolsineurope.eu

Green chemistry approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.come-bookshelf.deresearchgate.net For the synthesis of 1,4-dihydropyridines, a related class of compounds, various green methods have been compared, including microwave-assisted synthesis, solvent-free reactions, and ultrasonication. researchgate.net These techniques have been shown to be more efficient and less time-consuming than conventional methods, often leading to higher yields. researchgate.net For example, microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.com The development of solvent-free or "neat" mechanochemical grinding procedures is another promising green approach that reduces waste from solvents. mdpi.com

Table 2: Comparison of Synthetic Methods for 1,4-Dihydropyridines

| Method | Reaction Time | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Conventional | Long | Lower | Scalable | High (solvent use) |

| Microwave-assisted | Short | High | Limited | Low |

| Ultrasonic | Short | High | Limited | Low |

This table provides a comparative overview of different synthetic approaches, highlighting the advantages of green chemistry techniques. mdpi.comresearchgate.net

Microwave-Assisted Synthetic Protocols for Dihydropyridinones

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds like dihydropyridinones.

The application of microwave irradiation can significantly enhance the efficiency of multi-component reactions (MCRs), which are commonly used to construct complex molecules from simple starting materials in a single step. nih.gov For instance, the Biginelli reaction, a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, has been successfully adapted to microwave conditions. mdpi.com In one example, the three-component condensation of an aromatic aldehyde, acetophenone, and urea using a zinc iodide catalyst was performed under solvent-free, microwave-assisted conditions to produce 5-unsubstituted-3,4-dihydropyrimidin-2(1H)-ones. mdpi.com

Research has demonstrated that microwave heating can reduce reaction times from hours to mere minutes. nih.gov For example, a protocol for synthesizing pyrazolo[1,5-a]pyrimidines from enaminosulfone and arylazodiaminopyrazole in acetic acid required only 15 minutes under microwave irradiation to achieve yields of 90-95%. A comparative study showed a 10% decrease in yield when using conventional heating methods. nih.gov Similarly, the synthesis of 2,3-dihydropyridin-4(1H)-one derivatives via microwave irradiation has been reported, although yields can vary depending on the specific substituents. mdpi.com

The advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: The ability of microwaves to directly and efficiently heat the reaction mixture leads to a dramatic reduction in reaction time. psu.edu

Improved Yields: In many cases, the quick heating and short reaction times minimize the formation of side products, resulting in cleaner reactions and higher product yields. mdpi.com

Energy Efficiency: Microwave synthesis is often more energy-efficient than conventional heating.

Table 1: Examples of Microwave-Assisted Synthesis of Dihydropyridinone Derivatives

| Product | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1-(biphenyl-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one | Not specified | Microwave irradiation | 16% | mdpi.com |

| 1-(3,5-dimethylphenyl)-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one | Not specified | Microwave irradiation | 19% | mdpi.com |

| 1-(3-fluorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-2,3-dihydropyridin-4(1H)-one | Not specified | Microwave irradiation | 19% | mdpi.com |

| 2-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxy-3-methoxystyryl)-1-pentyl-2,3-dihydropyridin-4(1H)-one | Not specified | Microwave irradiation | 28% | mdpi.com |

Application of Ionic Liquid Catalysts in Dihydropyridine Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as environmentally friendly catalysts and solvents in organic synthesis. nih.gov Their unique properties, such as low volatility, high thermal stability, and recyclability, make them attractive alternatives to traditional organic solvents. nih.gov

Brønsted acidic ionic liquids have proven to be particularly effective catalysts for the synthesis of dihydropyridine derivatives. For example, the ionic liquid [C₂O₂BBTA][TFA] has been used as an efficient catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea. nih.gov This method provides excellent yields (up to 99%) in short reaction times (40 minutes) under solvent-free conditions. A key advantage is the ability to recycle the catalyst for at least six cycles without a significant loss in activity. nih.gov

Another example is the use of triethylammonium (B8662869) hydrogen sulphate ([Et₃NH][HSO₄]), a Brønsted acid ionic liquid, as a catalyst for the one-pot, four-component synthesis of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov The optimization of catalyst concentration was crucial, with 20 mol % of [Et₃NH][HSO₄] providing the optimal yield of 94%. nih.gov Imidazolium-based ionic liquids with basic anions can also act as dual-function catalysts and solvents, aiding in the solubilization of reactants while catalyzing the reaction. elsevierpure.com

The use of ionic liquids as catalysts offers several benefits:

High Catalytic Activity: They can provide high yields in short reaction times. nih.gov

Recyclability: Ionic liquids can often be easily separated from the reaction mixture and reused, making the process more economical and sustainable. nih.gov

Design Flexibility: The properties of ionic liquids can be tuned by modifying the cation and anion, allowing for the design of task-specific catalysts. acs.org

Table 2: Application of Ionic Liquids in Dihydropyridine Derivative Synthesis

| Catalyst | Product Type | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| [C₂O₂BBTA][TFA] | 3,4-dihydropyrimidin-2(1H)-ones | Solvent-free, 40 min | Up to 99% | Recyclable for at least 6 cycles | nih.gov |

| [Et₃NH][HSO₄] | Dihydropyrano[2,3-c]pyrazoles | Solvent-free | Up to 94% | Non-toxic, low cost | nih.gov |

| [CMMIM][BF₄⁻] | Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones | 5 mol %, 2.5 h | 90% | Mild reaction conditions | acs.org |

Solvent-Free Reaction Conditions and Their Impact on Synthesis Efficiency

Performing organic reactions under solvent-free, or neat, conditions is a cornerstone of green chemistry. This approach minimizes the use of volatile and often toxic organic solvents, reducing environmental impact and simplifying product purification. nih.govnih.gov Solvent-free conditions are frequently employed in conjunction with microwave-assisted synthesis and ionic liquid catalysis to further enhance efficiency.

The Biginelli reaction for synthesizing dihydropyrimidin-2(1H)-ones is a prime example of a reaction that benefits from solvent-free conditions. Using trichloroacetic acid as a catalyst at 70°C, the one-pot, three-component reaction of aldehydes, alkyl acetoacetates, and urea or thiourea proceeds in high yields without the need for a solvent. nih.gov This method is advantageous due to its high yields, short reaction times, and simple work-up procedure that avoids chromatography. nih.gov

Similarly, zeolites have been used as recyclable catalysts for the solvent-free synthesis of dihydropyrimidinones, offering a cost-effective and environmentally benign process that is scalable to the multigram level. nih.gov The combination of solvent-free conditions with an efficient catalyst can lead to a highly practical and sustainable synthetic route. nih.govrsc.org

The primary impacts of solvent-free conditions on synthesis efficiency are:

Reduced Waste: Eliminating solvents significantly reduces the amount of chemical waste generated.

Simplified Procedures: Work-up and purification are often simpler, as there is no need to remove a solvent. nih.gov

Increased Reaction Rates: In some cases, the high concentration of reactants under solvent-free conditions can lead to faster reaction rates. researchgate.net

Improved Safety: The hazards associated with flammable, volatile, and toxic solvents are avoided.

Table 3: Comparison of Catalysts for Solvent-Free Synthesis of Dihydropyrimidin-2(1H)-ones

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Trichloroacetic acid (20 mol%) | Aldehyde, Alkyl acetoacetate, Urea/Thiourea | 70°C | High | nih.gov |

| Zeolite | Not specified | Neat | Not specified | nih.gov |

| Brønsted acidic ionic liquid [C₂O₂BBTA][TFA] | Aryl aldehyde, β-ketoester, Urea | 40 min | Up to 99% | nih.gov |

| Wet Cyanuric Chloride (10 mol%) | β-naphthol, Benzaldehyde, Urea | 150°C, 12 min | 87% | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1,6 Dihydropyridin 2 3h One

Reaction Pathways and Transformation Studies

The reactivity of 1-Methyl-1,6-dihydropyridin-2(3H)-one is characterized by its susceptibility to various transformations, leading to a diverse array of products.

Hydrogenation and Reduction Reactions to Tetrahydropyridines and Piperidines

The reduction of the dihydropyridinone ring system can lead to the formation of the corresponding tetrahydropyridine (B1245486) and fully saturated piperidine (B6355638) structures. For instance, the related compound 1-methyl-1,2,3,6-tetrahydropyridine (B20088) is a known reduction product in similar systems. nih.govnih.govnist.gov The specific conditions for the hydrogenation of this compound, such as the choice of catalyst (e.g., Palladium on carbon), solvent, and reaction temperature, would significantly influence the selectivity and yield of these reduction products. In a related study, 1-(2-Hydroxy-2-phenylethyl)-1,2-dihydropyridin-2-one was successfully converted to its corresponding alcohol via hydrogenation using 10% Pd/C under a hydrogen atmosphere. nih.gov

Oxidation and Rearomatization to Pyridinones

The dihydropyridinone nucleus is prone to oxidation, which leads to the formation of the more stable aromatic pyridinone system. This rearomatization process is a key transformation for this class of compounds. The choice of oxidizing agent and reaction conditions can be tailored to achieve this transformation efficiently.

Electrophilic Substitution Reactions on the Dihydropyridinone Nucleus

Electrophilic substitution reactions on dihydropyridinone systems are a fundamental aspect of their chemistry, allowing for the introduction of various functional groups. masterorganicchemistry.comyoutube.com The electron-rich nature of the dihydropyridinone ring facilitates attack by electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com The regioselectivity of these reactions is influenced by the directing effects of the substituents already present on the ring. chemguide.co.uk

The bromination of dihydropyridinone derivatives has been a subject of detailed mechanistic studies. nih.gov The reaction typically proceeds through the formation of a bromonium ion intermediate, which is then attacked by a nucleophile in an anti-addition fashion. masterorganicchemistry.com The use of brominating agents like N-bromosuccinimide (NBS) is common for these transformations. nih.gov Studies on related 1,4-dihydropyridine (B1200194) systems have shown that bromination can be selective for specific positions on the ring, and the reaction conditions can be optimized to favor the desired products. nih.gov For example, the bromination of certain 1,4-dihydropyridines using pyridinium (B92312) bromide–perbromide has been shown to be an effective method. nih.gov

Table 1: Bromination of Dihydropyridine (B1217469) Derivatives

| Brominating Agent | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Tetradodecyl 4,4'-(1,4-phenylene)bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) | 1,4-phenylene-bis(2,6-bis(bromomethyl)-1,4-dihydropyridine) | 43% | nih.gov |

Nucleophilic Addition and Elimination Processes

The carbonyl group and the conjugated double bond in the dihydropyridinone ring make it susceptible to nucleophilic attack. youtube.com Nucleophilic addition reactions can occur at the carbonyl carbon, leading to the formation of tetrahedral intermediates. rsc.org Subsequent elimination can then regenerate the carbonyl group or lead to other products. The nature of the nucleophile and the reaction conditions play a crucial role in determining the outcome of these reactions. youtube.comrsc.org For instance, the addition of Grignard reagents to related systems has been shown to proceed via nucleophilic attack at a carbonyl carbon. youtube.com Furthermore, computational studies have been employed to analyze the thermochemistry and barrier heights of nucleophilic addition/elimination reactions on substituted methyl cations, providing insights into the factors that govern these processes. rsc.org In some cases, C-alkylation of 1,2-dihydropyridines with subsequent nucleophile addition has been developed to create highly substituted piperidine rings. nih.gov

Reaction Kinetics and Thermodynamic Analysis

A comprehensive understanding of the chemical behavior of this compound requires an analysis of the kinetics and thermodynamics of its reactions. Such studies would provide valuable data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. This information is essential for optimizing reaction conditions and for predicting the feasibility and outcome of new transformations. While specific kinetic and thermodynamic data for this compound are not detailed in the provided search results, the principles of kinetic and thermodynamic analysis are fundamental to understanding the reactivity of any chemical compound.

Catalytic Transformations Involving 1,6-Dihydropyridin-2(3H)-one and its Derivatives

The chemical reactivity of 1,6-dihydropyridin-2(3H)-ones, including the N-methylated derivative, is a subject of ongoing research, particularly in the context of developing novel catalytic transformations. These scaffolds serve as versatile building blocks for the synthesis of more complex nitrogen-containing heterocyclic compounds. Catalytic methods offer efficient and selective pathways for the functionalization of the dihydropyridinone core, leading to a diverse array of molecular architectures.

Research in this area has explored various catalytic strategies, including hydrogenations, cross-coupling reactions, and C-H functionalization, to modify the structure of 1,6-dihydropyridin-2(3H)-one and its derivatives. These transformations are pivotal for accessing a range of substituted piperidines and other valuable heterocyclic motifs.

Detailed Research Findings

Recent studies have highlighted the utility of organocatalysis and transition-metal catalysis in the transformation of dihydropyridinone systems. While direct catalytic transformations on "this compound" are not extensively documented in readily available literature, research on closely related dihydropyridine and dihydropyridinone isomers provides significant insights into the potential catalytic reactivity of this specific compound.

For instance, the synthesis of functionalized dihydropyridin-2-ones has been achieved through innovative organocatalytic [3+3] annulation reactions. These methods utilize N-heterocyclic carbene (NHC) catalysis to construct the dihydropyridinone ring system in a one-pot process with high yields and enantioselectivities. rsc.org Such synthetic strategies provide access to a variety of substituted dihydropyridin-2-ones that can serve as precursors for further catalytic modifications.

In the broader context of dihydropyridine chemistry, catalytic enantioselective dearomatization of pyridinium salts represents a powerful tool for accessing chiral dihydropyridines. nih.gov These methods often employ transition-metal catalysts or organocatalysts to control the stereochemistry of the resulting products. nih.gov The resulting dihydropyridine structures are analogous to the 1,6-dihydropyridin-2(3H)-one core and suggest that similar catalytic approaches could be applicable for its functionalization.

Furthermore, the concept of metallated dihydropyridinates has emerged as a promising area for catalytic applications, particularly in hydride transfer reactions. nih.gov The coordination of a metal to the dihydropyridine ring can significantly modulate its electronic properties and reactivity, opening up new avenues for catalysis. nih.gov

While specific data tables for the catalytic transformations of "this compound" are not prevalent, the following table summarizes representative catalytic transformations of related dihydropyridinone and dihydropyridine derivatives, offering a proxy for the potential reactivity of the target compound.

Table 1: Catalytic Transformations of Dihydropyridinone and Dihydropyridine Derivatives

| Catalyst/Reagent | Substrate Type | Transformation | Product Type | Key Findings |

| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated acylazoliums and 4-dimethylaminopyridinium salts | [3+3] Annulation | Functionalized dihydropyridin-2-ones | One-pot synthesis with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org |

| Rhodium(II) complexes | N-substituted pyridines and diazo compounds | Intermolecular Dearomatization and 1,4-Acyl Transfer | N-Substituted 2-Pyridones | Provides access to N-substituted 2-pyridones with excellent enantioselective control. researchgate.net |

| Photoredox/Nickel Dual Catalysis | 1,4-Dihydropyridine derivatives and aryl/alkenyl halides | Enantioconvergent Csp³–Csp² Cross-Coupling | Chiral dihydropyridine derivatives | Mild reaction conditions with good functional group tolerance and potential for sequential and iterative synthesis. acs.org |

| Palladium(0) | Cyclic ketene (B1206846) aminal phosphates | Cross-Coupling | Functionalized 5,6-dihydropyridin-2-ones | A concise and short synthetic route to 5,6-dihydropyridin-2-one derivatives. |

The exploration of C-H functionalization of 2-pyridones, the oxidized counterparts of dihydropyridin-2-ones, also provides valuable insights. rsc.org These studies demonstrate that various positions on the pyridone ring can be selectively functionalized using different catalytic systems, which could potentially be adapted for the dihydropyridinone scaffold. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1,6 Dihydropyridin 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise structure of organic molecules in solution. copernicus.org By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and spatial arrangement of atoms.

While specific experimental spectra for 1-Methyl-1,6-dihydropyridin-2(3H)-one are not extensively documented in the reviewed literature, the expected NMR data can be predicted based on its chemical structure and data from analogous compounds. chemicalbook.comchemicalbook.com The dihydropyridine (B1217469) ring is not planar and is expected to exist in a preferred conformation, such as a boat or twisted-boat form. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the methyl group and the protons on the dihydropyridine ring. The chemical shifts are influenced by the electronic environment, including the electronegativity of the adjacent nitrogen and carbonyl group, as well as the C=C double bond. Coupling constants (J-values) between adjacent protons would be crucial for determining their dihedral angles and thus the ring's conformation.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to appear significantly downfield, while the carbons of the double bond (C4 and C5) would also have characteristic chemical shifts. The methyl carbon attached to the nitrogen would appear at a typical value for an N-methyl group.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.0 | ~35 |

| H3 | ~2.5 (2H, t) | ~30 |

| H4 | ~5.9 (1H, dt) | ~125 |

| H5 | ~4.8 (1H, dt) | ~105 |

| H6 | ~3.4 (2H, d) | ~50 |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Conformational analysis using techniques like Nuclear Overhauser Effect (NOE) spectroscopy would allow for the determination of through-space proximities between protons, helping to confirm the three-dimensional structure and the specific puckering of the dihydropyridine ring.

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotations. copernicus.org For this compound, DNMR could be employed to investigate the flexibility of the dihydropyridine ring.

The molecule may undergo ring inversion, converting between different boat or twist-boat conformations. At low temperatures, this exchange process might be slow enough to allow for the observation of distinct signals for each conformation. As the temperature increases, the rate of exchange would increase, leading to the broadening and eventual coalescence of these signals into averaged peaks. copernicus.org By analyzing the changes in the NMR line shapes at different temperatures, it is possible to calculate the energy barriers associated with these conformational changes, providing quantitative insights into the molecule's flexibility.

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations for Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the vibrational modes of a molecule. nih.govkahedu.edu.in These methods are excellent for identifying functional groups and characterizing the nature of chemical bonds.

For this compound, the FT-IR and FT-Raman spectra are expected to exhibit several characteristic absorption bands.

Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds on the ring and methyl group. |

| C=O Stretch (Amide) | 1650-1680 | Strong absorption due to the carbonyl group of the lactam. |

| C=C Stretch | 1600-1650 | Stretching of the carbon-carbon double bond in the ring. |

The FT-IR spectrum would likely be dominated by the strong carbonyl (C=O) stretching band, a hallmark of the pyridone structure. researchgate.net FT-Raman spectroscopy, being more sensitive to non-polar bonds, would be particularly useful for characterizing the C=C double bond within the ring. kahedu.edu.in A comprehensive analysis of both spectra provides a more complete picture of the molecule's vibrational framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study the electronic structure of molecules containing chromophores. nih.gov

The this compound molecule contains a conjugated system involving the C=C double bond and the lone pair on the nitrogen atom interacting with the carbonyl group (an α,β-unsaturated amide). This chromophore is expected to give rise to two primary types of electronic transitions:

π → π* transition: An intense absorption band is expected at a shorter wavelength, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n → π* transition: A weaker absorption band is anticipated at a longer wavelength, resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital.

The position and intensity of these absorption maxima can be influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum provides valuable information about the molecule's electronic energy levels and conjugation effects. nih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₆H₉NO, corresponding to a molecular weight of approximately 111.14 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 111.

The fragmentation of the molecular ion would proceed through various pathways to form stable daughter ions. libretexts.org Plausible fragmentation patterns include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom could lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 96.

Loss of CO: The carbonyl group can be eliminated as a neutral carbon monoxide molecule, resulting in a fragment ion at m/z 83.

Retro-Diels-Alder reaction: The dihydropyridine ring could undergo a retro-Diels-Alder cleavage, leading to the formation of various charged and neutral fragments.

High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. researchgate.net

Predicted Key Mass Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 111 | [C₆H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 96 | [M - CH₃]⁺ | Alpha-cleavage |

| 83 | [M - CO]⁺˙ | Loss of carbon monoxide |

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net

For this compound, a single-crystal X-ray diffraction study would reveal:

Ring Conformation: The exact puckering of the dihydropyridine ring, confirming whether it adopts a boat, twist-boat, or other conformation. nih.gov

Bond Parameters: Precise lengths of the C=O, C=C, C-N, and other bonds, which can be compared with theoretical values. butlerov.com

Intermolecular Interactions: The arrangement of molecules in the crystal lattice (crystal packing) and the nature of intermolecular forces, such as van der Waals interactions or potential weak C-H···O hydrogen bonds, which dictate the solid-state properties. nih.gov

Furthermore, polymorphism—the ability of a compound to exist in more than one crystal form—could be investigated. Different polymorphs can arise from variations in crystallization conditions and may exhibit different physical properties. X-ray powder diffraction (XRPD) could be used to identify and characterize different polymorphic forms of the compound. icm.edu.pl

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration

The determination of absolute configuration is a critical aspect of chemical and pharmaceutical research, as enantiomers of a chiral compound can exhibit significantly different biological activities. purechemistry.org For a molecule like this compound, if it were to exist in enantiomeric forms, SC-XRD would be the gold standard for unambiguously assigning the R or S configuration to its stereocenters. libretexts.org This is achieved through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal.

In instances where a high-quality single crystal of the target compound is difficult to obtain, co-crystallization with a known chiral auxiliary can be employed. The known absolute configuration of the auxiliary allows for the determination of the absolute configuration of the target molecule within the co-crystal structure.

To illustrate the type of data obtained from an SC-XRD analysis, the following table presents hypothetical crystallographic data for a dihydropyridinone derivative, based on published data for similar compounds. researchgate.netresearchgate.net

Table 1: Illustrative Single-Crystal XRD Data for a Dihydropyridinone Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C_x H_y N_z O_w |

| Formula Weight | Varies |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2_1/c |

| Unit Cell Dimensions | a = 10.314(9) Å, b = 17.976(15) Å, c = 12.762(11) Å |

| α = 90°, β = 113.331(3)°, γ = 90° | |

| Volume | 2173(3) ų |

| Z | 4 |

| Density (calculated) | 1.350 Mg/m³ |

| Absorption Coefficient | 0.096 mm⁻¹ |

| F(000) | Varies |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 10150 |

| Independent reflections | 4987 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

| Absolute configuration parameter | 0.02(7) |

The Flack parameter, or absolute structure parameter, is a critical value in determining the absolute configuration. A value close to zero for an enantiopure crystal confirms the correct assignment of the absolute configuration.

Powder X-ray Diffraction (XRPD) for Crystalline Forms

Powder X-ray diffraction (XRPD) is a fundamental and powerful technique for the characterization of crystalline solids, and it is particularly important in the pharmaceutical industry for identifying and distinguishing between different polymorphic forms of a drug substance. dannalab.comrigaku.comamericanpharmaceuticalreview.com Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit distinct physical properties, including solubility, stability, and bioavailability. americanpharmaceuticalreview.comwjpsonline.com

For a compound such as this compound, different crystallization conditions could potentially lead to the formation of various polymorphs or pseudopolymorphs (solvates or hydrates). XRPD provides a characteristic "fingerprint" for each crystalline form, based on the positions (in degrees 2θ) and intensities of the diffraction peaks. americanpharmaceuticalreview.com

The XRPD pattern of a polycrystalline sample is a one-dimensional representation of its crystal structure. americanpharmaceuticalreview.com By comparing the XRPD pattern of a sample to a database of known polymorphs, one can identify the crystalline form present. Furthermore, XRPD can be used to determine the degree of crystallinity and to detect the presence of amorphous content or other crystalline impurities. americanpharmaceuticalreview.com

The following table illustrates the kind of data that would be generated in an XRPD analysis of two different polymorphic forms of a dihydropyridinone compound, based on data for related structures. cambridge.org

Table 2: Illustrative XRPD Peak Data for Two Polymorphs of a Dihydropyridinone Derivative | Polymorph I | Polymorph II | | :--- | :--- | | Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) | | 8.5 | 100 | 9.2 | 85 | | 12.3 | 75 | 11.8 | 100 | | 15.8 | 60 | 14.5 | 50 | | 19.1 | 80 | 18.3 | 90 | | 21.7 | 45 | 22.1 | 65 | | 25.4 | 55 | 26.0 | 70 |

The distinct peak positions and relative intensities in the XRPD patterns of Polymorph I and Polymorph II would allow for their unambiguous differentiation. This is crucial for ensuring the consistency and quality of a pharmaceutical product.

Theoretical and Computational Chemistry Studies of 1 Methyl 1,6 Dihydropyridin 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These methods provide insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method is based on the principle that the total energy of a system is a functional of its electron density. By finding the geometry that minimizes this energy, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For a molecule like 1-Methyl-1,6-dihydropyridin-2(3H)-one, geometry optimization would reveal the precise conformation of the dihydropyridine (B1217469) ring and the orientation of the methyl group.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This data is illustrative and not based on actual calculations for the specified compound.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors are used to represent regions of varying electrostatic potential: red typically indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate or near-zero potential. An MEP map for this compound would highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from an occupied (donor) Lewis-type orbital to an unoccupied (acceptor) non-Lewis-type orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Table 2: Hypothetical NBO Analysis of Donor-Acceptor Interactions (Note: This data is illustrative and not based on actual calculations for the specified compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(C-C) | 5.4 |

| σ(C-H) | σ*(C-N) | 2.1 |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a general measure of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions, identify the specific atoms or regions within a molecule that are most likely to participate in a chemical reaction.

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 3: Hypothetical Global Reactivity Descriptors (Note: This data is illustrative and not based on actual calculations for the specified compound.)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Global Softness (S) | 1 / η | 0.38 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 |

Computational chemistry allows for the simulation of various types of spectra, which can be compared with experimental data to validate the accuracy of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies can be compared to experimental IR spectra to aid in the assignment of vibrational bands to specific functional groups and bond movements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical shifts are valuable for interpreting and confirming experimental NMR data, helping to elucidate the molecular structure.

Mechanistic DFT Studies of Dihydropyridinone Reactions

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the mechanisms of chemical reactions involving dihydropyridinone structures. These studies provide detailed insights into the electronic structure, thermodynamics, and kinetics of reaction pathways, which are often difficult to determine experimentally.

Energy Barriers and Transition State Analysis

In computational chemistry, the energy barrier, or activation energy, represents the minimum energy required for a reaction to occur. DFT calculations are employed to map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition state (TS). The transition state is a high-energy, unstable configuration along the reaction coordinate that connects the reactants to the products.

Table 1: Illustrative Energy Barriers for a Hypothetical Reaction of this compound

This table demonstrates the type of data that would be generated from a DFT study. The values are hypothetical.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Hypothetical Pathway A | TS-A | Data not available in literature |

| Hypothetical Pathway B | TS-B | Data not available in literature |

Reaction Trajectories and Interaction Energies

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are often performed. An IRC calculation maps the reaction trajectory, which is the lowest-energy path connecting the transition state down to the reactants and products on the potential energy surface. This confirms that the located transition state correctly links the intended chemical species.

Furthermore, DFT allows for the calculation of interaction energies between reacting molecules or within a single molecule. These energies help to understand the non-covalent and covalent forces that guide the reaction. For instance, in a cycloaddition reaction involving a dihydropyridinone, DFT can quantify the interaction energies between the diene and dienophile components at various points along the reaction pathway. This analysis reveals the nature of the bonding changes throughout the transformation. Specific studies on the reaction trajectories and interaction energies for this compound have not been identified.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by DFT calculations of stationary points on a potential energy surface.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.com Due to the partial saturation of its ring, this compound is not planar and can adopt various conformations. Computational methods can be used to explore the molecule's conformational space to identify low-energy, stable structures.

The results of a conformational analysis are often visualized as a potential energy landscape, a multidimensional surface where the molecular energy is plotted as a function of its geometric parameters (e.g., torsion angles). nih.govresearchgate.net The valleys on this landscape correspond to stable or metastable conformations, while the peaks represent the energy barriers to interconversion between them. nih.govresearchgate.net This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and interactions with other molecules. A detailed energy landscape for this compound is not currently available in published literature.

Study of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

Intermolecular interactions are the forces that mediate attraction and repulsion between neighboring molecules. The structure of this compound contains a carbonyl group (C=O), where the oxygen atom can act as a hydrogen bond acceptor. jchemrev.com This allows it to form hydrogen bonds with suitable donor molecules, such as water or alcohols. While the molecule itself lacks a traditional hydrogen bond donor (like N-H or O-H), its C-H bonds can, in some cases, act as very weak donors. nih.govresearchgate.net Computational studies can quantify the strength and preferred geometry of these hydrogen bonds. jchemrev.commdpi.com

Halogen bonding is a non-covalent interaction similar to hydrogen bonding, where a halogen atom acts as an electrophilic species. For this to occur with this compound, the molecule or its interacting partner would need to be substituted with a halogen like chlorine, bromine, or iodine. Quantum mechanical calculations are used to analyze the energetics and electronic characteristics of these interactions. nih.gov

Table 2: Potential Intermolecular Interactions for this compound

This table outlines potential interactions and the type of data that computational studies would provide. Specific energy values are not available.

| Interaction Type | Donor | Acceptor on Compound | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Water (H₂O) | Carbonyl Oxygen (C=O) | Data not available in literature |

| Halogen Bonding | Hypothetical I-C₆F₅ | Carbonyl Oxygen (C=O) | Data not available in literature |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Supramolecular Assembly

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, providing a detailed view of molecular behavior.

For this compound, MD simulations could be used to:

Study Supramolecular Assembly: Investigate how multiple molecules of the compound might interact and self-assemble into larger, ordered structures. This process is governed by the intermolecular forces discussed previously. Simulations can predict the most likely arrangements and the stability of such assemblies.

These simulations offer insights into the macroscopic properties of the substance based on its microscopic behavior. However, specific MD simulation studies focused on the dynamic behavior and supramolecular assembly of this compound are not documented in the available literature.

Applications of 1 Methyl 1,6 Dihydropyridin 2 3h One and Its Derivatives in Materials Science and Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Synthesis

Optically active dihydropyridinones, including derivatives of 1-methyl-1,6-dihydropyridin-2(3H)-one, are highly valued in synthetic organic chemistry. Their utility stems from their role as flexible and efficient building blocks for creating a diverse range of multi-functionalized and bioactive molecules. nih.gov

Dihydropyridone derivatives are key intermediates in the synthesis of various piperidine (B6355638) alkaloids. nih.govresearchgate.net Piperidine alkaloids are a large family of compounds with a wide spectrum of biological activities, including anesthetic, analgesic, and antibiotic properties. nih.gov For instance, a chiral dihydropyridone can be transformed into intermediates that are essential for the synthesis of (+)-desoxoprosophylline. nih.gov

These pyridinone derivatives are also instrumental in the synthesis of azasugars, such as deoxymannojirimycin and D-mannolactam. nih.gov Azasugars are iminosugars that have shown promise as immunosuppressive, antiviral, antidiabetic, and antitumor agents due to their ability to inhibit enzymes involved in glycoprotein (B1211001) processing. nih.gov The synthesis often starts from readily available chiral materials like D-glucal, which can be converted in a multi-step process to a key dihydropyridone intermediate. nih.gov

Table 1: Examples of Piperidine Alkaloids and Azasugars Synthesized from Dihydropyridone Precursors This table is based on data from the text and may not be exhaustive.

| Compound Class | Example Compound | Therapeutic Potential |

|---|---|---|

| Piperidine Alkaloid | (+)-Desoxoprosophylline | Anesthetic, Analgesic, Antibiotic nih.gov |

| Azasugar | Deoxymannojirimycin | Enzyme Inhibition nih.gov |

The utility of dihydropyridinone building blocks extends to the synthesis of more complex alkaloid structures, including indolizidine and quinolizidine (B1214090) alkaloids. nih.gov These bicyclic nitrogen-containing compounds are found in various natural sources and often exhibit significant biological activity. For example, optically active 1,6-dihydro-2H-pyridin-3-ones are described as flexible building blocks for accessing multi-functionalized indolizidines and quinolizidines. nih.gov The synthesis of indolizidine alkaloids like swainsonine (B1682842) has been approached using chiral hydroxymethyldihydropyridinone intermediates. nih.gov

Quinolizidine alkaloids, often referred to as "lupin alkaloids," are primarily found in leguminous plants and have applications in agriculture and medicine. rsc.org The biosynthesis of these alkaloids involves the cyclization of cadaverine, derived from L-lysine. frontiersin.org Synthetic strategies toward quinolizidine alkaloids can employ pyridinone-based intermediates to construct the characteristic bicyclic core. rsc.org

The dihydropyridone scaffold is an excellent template for the construction of synthetic libraries of derivatives. researchgate.net By systematically modifying the core structure, large collections of related compounds can be generated. These libraries are valuable tools in drug discovery and chemical biology, allowing for the high-throughput screening of compounds to identify new bioactive agents. The ability to easily generate diverse, multi-functionalized molecules from a common dihydropyridone intermediate makes it a powerful platform for medicinal chemistry research. nih.gov

Contributions to Materials Science

The unique structural and electronic properties of pyridinone derivatives make them attractive components for the design of advanced materials. Their applications range from organic electronics to the construction of complex, self-assembled systems.

While direct applications of this compound in organic semiconductors are not extensively documented, related pyridinone and dihydropyridine (B1217469) structures are being explored in this field. Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular packing and electronic properties of the organic material. rsc.org

Researchers are investigating how to tailor the solid-state structures and properties of organic semiconductors. For example, derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione are being studied for their potential as tautomeric organic semiconductors. nih.gov The synthesis of various new derivatives, including asymmetrically substituted structures, allows for the investigation of intramolecular proton transfer and its influence on charge transport. nih.gov Furthermore, the reactivity of n-dopants with organic semiconductor molecules, some of which contain imide and amide functionalities, is a key area of research for improving device performance. researchgate.net

Table 2: Research Focus on Pyridine-related Structures in Organic Semiconductors This table is based on data from the text and may not be exhaustive.

| Research Area | Key Findings | Reference |

|---|---|---|

| Tautomeric Organic Semiconductors | New synthetic routes to 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives enable study of intramolecular proton transfer and its effect on charge transport. | nih.gov |

| N-dopant Reactivity | The reaction of n-dopants with imide- and amide-containing semiconductors is being investigated to optimize doping processes. | researchgate.net |

Pyridine-based ligands, including those with amide functionalities, are widely used in the construction of discrete supramolecular assemblies. rsc.org These assemblies are formed through non-covalent interactions and have applications that are dependent on their architecture. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor or participate in coordination with metal ions, making it a versatile component in supramolecular chemistry. mdpi.com

In host-guest chemistry, molecules are designed to have cavities that can encapsulate other "guest" molecules, leading to changes in their properties and reactivity. escholarship.orgnih.gov While specific examples involving this compound are not prominent, the broader class of pyridines and related heterocycles are key players. For instance, dative boron-nitrogen bonds between boronate esters and pyridyl ligands have been used to form crystalline cages that can act as hosts for aromatic systems. nih.gov The selectivity of organic host molecules towards methylated piperidines has also been studied, demonstrating the potential for separation processes based on host-guest interactions. researchgate.net

Potential in Optoelectronics and Electrochromic Devices

The exploration of this compound and its direct derivatives in optoelectronics and electrochromic devices is a nascent field with limited specific research. However, the broader class of pyridine and pyridone-containing materials is recognized for its potential in these applications. rsc.orgnih.govpan.pl Optoelectronic devices rely on materials that can efficiently convert light to electricity or vice versa, and the properties of III-V semiconductor compounds like GaAs and InP are often the benchmark. irjet.net The development of organic materials for these applications is driven by the desire for flexible, low-cost, and scalable devices. rsc.org

The inherent electronic characteristics of the pyridinone core, including its ability to act as both a hydrogen bond donor and acceptor, suggest that its derivatives could be tailored for specific optoelectronic functions. nih.gov Computational studies on related heterocyclic compounds like coumarin (B35378) derivatives have shown that substitutions on the core structure can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn influences their optoelectronic properties. mdpi.com Similar strategic modifications to the this compound scaffold could potentially yield materials with desirable characteristics for optoelectronic applications, though further empirical research is required to validate this potential.

Applications in Organic Light-Emitting Diodes and Liquid Crystalline Materials

The application of pyridinone derivatives in organic light-emitting diodes (OLEDs) and the potential for dihydropyridinone structures in liquid crystalline materials represent promising areas of materials science.

Organic Light-Emitting Diodes (OLEDs)

Recent studies have highlighted the utility of 2-pyridone derivatives as components in OLEDs. These compounds can function as the acceptor part of donor-acceptor molecules that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for enhancing OLED efficiency. researchgate.netacs.orgnih.gov In one study, several 2-pyridone derivatives were synthesized and evaluated as emissive materials. researchgate.netnih.gov These molecules, where a 2-pyridone acceptor is linked to various donor moieties, have shown promise in sky-blue, green-yellow, and white OLEDs. researchgate.netacs.org

The thermal and electrochemical properties of these 2-pyridone derivatives are crucial for their application in OLEDs. They generally exhibit high thermal stability, with 5% weight loss temperatures (TID) ranging from 295 to 320 °C. nih.gov

Table 1: Performance of OLEDs Based on 2-Pyridone Derivatives

| Device Type | Emitter/Exciplex | Max. EQE (%) | Emission Color |

| Sky-Blue OLED | PyPhDMAC | 3.7 | Sky-Blue |

| Green-Yellow OLED | PyPhDMAC:MTDATA Exciplex | 6.9 | Green-Yellow |

| White OLED | Combination | 9.8 | White |

Data sourced from studies on 2-pyridone derivatives for OLEDs. researchgate.netacs.orgnih.gov

Liquid Crystalline Materials

There is currently no specific research demonstrating the liquid crystalline properties of this compound or its direct derivatives. However, the broader field of heterocyclic liquid crystals is well-established, with various nitrogen-containing rings being incorporated into mesogenic structures. researchgate.netkashanu.ac.irelsevierpure.commdpi.com For example, new classes of liquid crystalline materials based on maleic anhydride (B1165640) have been synthesized that exhibit enantiotropic nematic mesophases. rsc.org The thermal stability and range of these nematic phases are influenced by the length of the terminal alkoxy chains. rsc.org

Similarly, compounds derived from 5-methyl-2,4-dihydro-3H-pyrazol-3-one have been shown to exhibit liquid crystalline behavior, with some derivatives displaying smectic and nematic phases. nih.gov The mesomorphic properties of these compounds are highly dependent on their molecular structure. nih.gov

Given that the incorporation of heterocyclic moieties can induce and influence liquid crystalline phases, it is plausible that derivatives of this compound, with appropriate structural modifications such as the addition of rigid core units and flexible terminal chains, could also exhibit mesomorphic behavior. This remains a hypothetical area for future investigation.

Table 2: Mesomorphic Properties of Selected Maleic Anhydride Derivatives

| Compound | Terminal Chain Length (n) | Melting Point (°C) | Nematic Stability (°C) |

| M6 | 6 | 153.9 | 46.4 |

| M8 | 8 | 144.6 | 27.4 |

| M10 | 10 | 132.9 | 20.2 |

Data based on studies of maleic anhydride derivatives as liquid crystalline materials. rsc.org

Advanced Synthetic Reagents and Catalytic Applications

The 1,6-dihydropyridin-2(3H)-one scaffold and its related dihydropyridine structures are emerging as versatile tools in modern organic synthesis, particularly in C-H bond functionalization and catalysis.

C-H bond functionalization is a powerful strategy for the efficient construction of complex molecules. rsc.org While direct use of this compound as a reagent in this context is not widely documented, the closely related dihydropyridine and pyridone structures play significant roles.

Dihydropyridines are key intermediates in certain C-H activation reactions. For example, rhodium-catalyzed C-H activation of α,β-unsaturated imines with alkynes proceeds through an azatriene intermediate that undergoes electrocyclization to form a 1,2-dihydropyridine. nih.gov This dihydropyridine can then be further transformed, demonstrating its utility as a synthetic intermediate in the construction of highly substituted nitrogen heterocycles. nih.gov

Furthermore, acyl-1,4-dihydropyridines have been developed as universal acylation reagents. nih.gov These compounds can act as sources of acyl radicals under mild conditions, enabling the acylation of various substrates, including N-heteroarenes. nih.gov This highlights the potential of the dihydropyridine core to serve as a platform for the development of novel reagents for C-H functionalization.

The functionalization of the pyridone ring itself is also an area of interest. Palladium-catalyzed C-H hydroxylation of heteroaryl acids has been achieved using a specially designed bidentate pyridine/pyridone ligand, which facilitates the reaction with molecular oxygen. nih.gov This indicates that the pyridone motif can direct and participate in C-H functionalization reactions.

The pyridone moiety is a versatile ligand in transition metal catalysis. rsc.orgresearchgate.net The ability of the pyridonate form to coordinate to metal centers through both its nitrogen and oxygen atoms makes it a "hemilabile" ligand, which can be advantageous in catalytic cycles. rsc.org This means it can readily switch its coordination mode, potentially opening up a coordination site on the metal for substrate binding and activation. rsc.org

A notable example of the role of a pyridone-like ligand is found in the active site of [Fe]-hydrogenase, where a pyridinol ligand participates in the heterolytic splitting of molecular hydrogen. rsc.org Inspired by this natural system, synthetic 3d-transition metal complexes with pyridonate ligands have been developed for various catalytic transformations. rsc.orgresearchgate.net

Pyridine-containing macrocycles have also been extensively studied as ligands in catalysis. unimi.it The inclusion of a pyridine ring within a macrocyclic framework can significantly influence the thermodynamic and kinetic properties of the resulting metal complexes. unimi.it These complexes have found applications in a range of catalytic reactions, including oxidation reactions. unimi.it

While specific studies detailing the use of this compound as a ligand are limited, the established coordination chemistry of the closely related 2-pyridone and 2-pyridonate structures suggests a strong potential for its derivatives to act as effective ligands in catalytic systems. rsc.orgresearchgate.net The N-methyl group and the di-hydro nature of the ring in the target compound would offer different steric and electronic properties compared to aromatic pyridones, providing an avenue for the development of new catalytic systems.

Conclusion and Future Research Directions in 1,6 Dihydropyridin 2 3h One Chemistry

Summary of Current Research Status

The dihydropyridinone core is recognized as a "privileged scaffold" in medicinal chemistry, as it is a key structural component in numerous natural products and synthetic molecules with significant therapeutic properties. mdpi.com Research has largely been driven by the quest for new pharmaceuticals, with different isomers such as 3,4-dihydropyridin-2-ones and 1,4-dihydropyridines being extensively studied. mdpi.comijfmr.comresearchgate.net These compounds have shown potential as P2X7 inhibitors for inflammatory disorders and as selective α1a receptor antagonists. mdpi.com

Current research activities are multifaceted, encompassing:

Synthesis of Analogues: A primary focus is the synthesis of diversely substituted dihydropyridinones to build libraries for biological screening. beilstein-journals.orgnih.gov This involves the development of methods that allow for flexible and regioselective placement of various functional groups on the heterocyclic ring. nih.govrsc.org

Structural Characterization: Detailed structural analysis using modern spectroscopic techniques (NMR, FT-IR) and X-ray crystallography is routinely performed to unambiguously confirm the constitution and stereochemistry of newly synthesized compounds. researchgate.net

Isomer-Specific Investigations: Different isomers of dihydropyridinone, such as the 1,2-, 1,4-, and 3,4-dihydro variants, are actively investigated, as the position of the double bond significantly influences the molecule's chemical and physical properties. rsc.orgresearchgate.net

The field is mature in its capacity to generate and characterize these molecules, yet it is continually evolving as new synthetic methods and potential applications are discovered.

Identification of Knowledge Gaps

Despite significant progress, several knowledge gaps remain in dihydropyridinone chemistry, presenting opportunities for future research:

General and Regioselective Synthesis: Many existing synthetic protocols are limited in scope or require harsh reaction conditions, toxic reagents, or pre-functionalized starting materials that are difficult to access. mdpi.com There is a persistent need for more general, high-yielding, and regioselective methods that can be applied to a wider range of substrates, particularly for less-studied isomers like the 1,6-dihydropyridin-2(3H)-one.